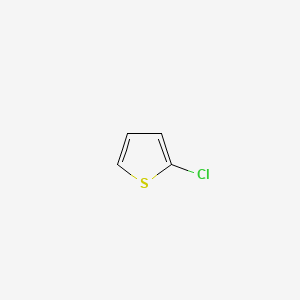

2-Chlorothiophene

Description

Propriétés

IUPAC Name |

2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFNQBFZFXUTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059132 | |

| Record name | Thiophene, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-43-5 | |

| Record name | 2-Chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EVV74IJN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorothiophene chemical properties and structure

An In-depth Technical Guide to 2-Chlorothiophene: Chemical Properties and Structure

Abstract

This compound is a halogenated heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of a chlorine atom on the thiophene ring, make it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, reactivity, and key experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow or light brown liquid with a characteristic stench.[2][3] It is a flammable liquid and is stable under normal storage conditions.[3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClS | [1][5][6] |

| Molecular Weight | 118.58 g/mol | [1][5][7] |

| CAS Number | 96-43-5 | [1][6][7] |

| Appearance | Colorless to light yellow/brown liquid | [2][3][5] |

| Melting Point | -71.9 °C / -97.4 °F | [1][3][8] |

| Boiling Point | 127-129 °C (at 760 mmHg) | [3][5] |

| Density | 1.286 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.547 | [5] |

| Flash Point | 22 °C / 71.6 °F | [3] |

| Vapor Pressure | 10.66 hPa at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | |

| Storage Temperature | 2-8°C | [1][2][5] |

Molecular Structure and Spectroscopic Data

The structure of this compound consists of a five-membered aromatic thiophene ring with a chlorine atom substituted at the second position.

-

IUPAC Name: this compound[7]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays distinct signals for the three protons on the thiophene ring.[9]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.787 | Doublet | J(H3,H4) = 3.71 |

| H4 | 6.742 | Doublet | J(H4,H5) = 5.60 |

| H5 | 6.918 | Doublet | J(H3,H5) = 1.48 |

2.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 128 - 132 |

| C3 | 125 - 128 |

| C4 | 126 - 129 |

| C5 | 123 - 126 |

| Note: Predicted values based on analogous compounds, as detailed experimental data is not readily available in the provided search results. For a similar compound, 2-Chloro-3-(chloromethyl)thiophene, the C-2 shift is predicted to be in the 128-132 ppm range.[10] |

2.1.3 Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups and bond vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (aromatic) stretching | ~3100 |

| C=C (aromatic) stretching | ~1515, 1415 |

| C-H (aromatic) out-of-plane bending | ~850, 720 |

| C-S (thiophene ring) stretching | ~700 |

| Note: These are typical values for substituted thiophenes, as seen in the analysis of similar compounds like 2-acetylthiophene.[11] |

2.1.4 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for this compound would appear at an m/z corresponding to its molecular weight (118.59 g/mol ).[7] The presence of chlorine would result in a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak.

Reactivity and Chemical Behavior

This compound is a reactive compound that participates in various chemical transformations, making it a valuable synthetic intermediate.[1] Its reactivity is influenced by the electron-withdrawing nature of the chlorine atom and the electron-rich thiophene ring.[12] It is particularly known for its utility in electrophilic substitution and cross-coupling reactions.[1][12][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound | 96-43-5 [chemicalbook.com]

- 6. Thiophene, 2-chloro- [webbook.nist.gov]

- 7. This compound | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kipchemicals.com [kipchemicals.com]

- 9. This compound(96-43-5) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]

- 13. This compound CAS#: 96-43-5 [m.chemicalbook.com]

A Comprehensive Technical Guide to 2-Chlorothiophene: Synthesis, Reactivity, and Applications in Modern Research

For Immediate Release

This technical whitepaper provides an in-depth overview of 2-Chlorothiophene (CAS No: 96-43-5), a pivotal heterocyclic compound in the fields of pharmaceutical development, agrochemicals, and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and its role as a versatile intermediate in the creation of novel bioactive molecules and functional materials.

Core Physicochemical Properties of this compound

This compound is a colorless to light brown liquid at room temperature. Its key properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 96-43-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₃ClS | [1][2][3][5][6] |

| Molecular Weight | 118.58 g/mol | [1][2][3][6] |

| Melting Point | -71.9 °C | [2][3] |

| Boiling Point | 127-129 °C | [3] |

| Density | 1.286 g/mL at 25 °C | [3] |

| Flash Point | 22.8 °C (73 °F) | [3][4] |

| Purity | Typically ≥ 98% (GC) | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods. One common and scalable method involves the direct chlorination of thiophene using hydrochloric acid and an oxidizing agent.

Experimental Protocol: Chlorination of Thiophene

This protocol is adapted from a patented synthetic method.[2]

Materials:

-

Thiophene (95-105 g)

-

30% Hydrochloric acid (600 mL)

-

Triethylamine (1-3 mL)

-

30% Hydrogen peroxide (130-150 g)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a reaction vessel equipped with mechanical stirring and cooling capabilities, add 600 mL of 30% hydrochloric acid, 100 g of thiophene, and 2 mL of triethylamine.

-

Cool the mixture to a temperature between -10 °C and 0 °C.

-

Slowly add 140 g of 30% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature below 0 °C. The addition should take approximately 8-10 hours.

-

After the addition is complete, maintain the reaction mixture at this temperature for an additional 10-12 hours with continuous stirring.

-

Allow the mixture to stand, leading to the separation of layers.

-

Extract the aqueous layer 2-3 times with ethyl acetate.

-

Combine all organic layers and wash with a saturated saline solution.

-

Concentrate the organic layer under reduced pressure to yield this compound.

This method provides a high yield and purity of the final product, suitable for large-scale production.[2]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN103497172A - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 5. niir.org [niir.org]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of 2-Chlorothiophene from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-chlorothiophene from thiophene. This crucial building block is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details various methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key reactions.

Introduction to Thiophene Chlorination

The chlorination of thiophene is a classic example of electrophilic aromatic substitution on a heterocyclic system. The sulfur atom in the thiophene ring activates the molecule towards electrophilic attack, with a strong directing effect to the C2 and C5 positions. The primary challenge in the synthesis of this compound lies in controlling the reaction's selectivity to favor mono-chlorination and prevent the formation of di- and poly-chlorinated byproducts, most notably 2,5-dichlorothiophene.[1][2] The high reactivity of the thiophene ring, estimated to be significantly greater than that of benzene, necessitates carefully controlled reaction conditions.[2]

Synthetic Methodologies

Several key reagents and methodologies have been developed for the synthesis of this compound, each with distinct advantages and disadvantages in terms of yield, selectivity, cost, and scalability.

Direct Chlorination with Chlorine Gas

The direct reaction of thiophene with chlorine gas is a straightforward approach but often leads to a mixture of chlorinated products due to the high reactivity of both the substrate and the reagent.[3][4] Controlling the stoichiometry and reaction temperature is critical to maximizing the yield of the desired mono-chlorinated product.

One patented method involves passing chlorine gas through a solution of thiophene in dichloroethane at a controlled temperature.[5] Another approach utilizes activated carbon during the chlorination process to minimize the formation of addition byproducts.[6]

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more convenient and often more selective chlorinating agent for thiophene compared to chlorine gas, particularly for achieving mono-chlorination.[1] The reaction can be performed with or without a catalyst. The uncatalyzed reaction of thiophene with sulfuryl chloride generally yields chlorothiophenes.[7]

To enhance the efficiency and selectivity of the reaction, an iodine catalyst can be employed. This method has been reported to produce this compound with high efficiency based on the consumed thiophene.[8]

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild and highly selective electrophilic chlorinating agent, making it well-suited for the controlled mono-chlorination of sensitive substrates like thiophene.[1] Reactions with NCS are often performed under neutral and mild conditions. A notable advancement in this area is the use of a catalytic amount of dimethyl sulfoxide (DMSO) to promote the chlorination of various (hetero)arenes, including thiophene, with high yields and regioselectivity.[8]

In-situ Chlorine Generation from Hydrogen Peroxide and Hydrochloric Acid

A cost-effective and high-yielding method involves the in-situ generation of chlorine from the reaction of hydrogen peroxide with concentrated hydrochloric acid at low temperatures.[1][2][3] This approach allows for precise control over the generation of the chlorinating agent, thereby minimizing over-chlorination and leading to high yields of this compound.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of yields and reaction conditions.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Byproducts | Reference(s) |

| Direct Chlorination | Chlorine Gas | Dichloroethane | 35 - 55 | Moderate | Variable | 2,5-Dichlorothiophene, addition products | [5] |

| Sulfuryl Chloride Chlorination | SO₂Cl₂ | Iodine | Ambient to 85 | 73.7 | - | 2,5-Dichlorothiophene | [8] |

| N-Chlorosuccinimide Chlorination | NCS | DMSO (catalytic) / Anhydrous Solvent | Room Temperature | High | High | Succinimide | [8] |

| In-situ Chlorine Generation | H₂O₂ / HCl | Triethylamine | -10 to 0 | 96.4 | 99.3 | 3-Chlorothiophene (0.15%), 2,5-Dichlorothiophene (0.07%) | [3] |

Experimental Protocols

Detailed methodologies for the most effective and well-documented synthetic procedures are provided below.

Protocol 1: Synthesis of this compound using Hydrogen Peroxide and Hydrochloric Acid[1][3]

This protocol is based on a patented, high-yield method utilizing the in-situ generation of chlorine.

Materials:

-

Thiophene (100 g)

-

30% Hydrochloric Acid (600 ml)

-

Triethylamine (2 ml)

-

30% Hydrogen Peroxide (140 g)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution

Equipment:

-

Mechanically stirred reaction vessel with a cooling bath

-

Dropping funnel

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, add 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).[1]

-

Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.[1]

-

Slowly add 30% hydrogen peroxide (140 g) via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[1]

-

After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.[1]

-

Allow the reaction mixture to stand and separate into layers.[1]

-

Extract the aqueous layer with ethyl acetate (2 x 100 ml).[1]

-

Combine all organic layers and wash with saturated sodium chloride solution.[1]

-

Concentrate the organic layer under reduced pressure to obtain this compound. The reported yield is 135.9 g (96.4%) with a purity of 99.3%.[3]

Protocol 2: Synthesis of this compound using Sulfuryl Chloride with an Iodine Catalyst[8]

This protocol is based on a patented method for monochlorination with enhanced yields.

Materials:

-

Thiophene

-

Sulfuryl chloride (SO₂Cl₂)

-

Iodine (I₂)

Equipment:

-

Reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser

-

Distillation apparatus

Procedure:

-

To a suitable reaction vessel, add liquid thiophene.[8]

-

Add a catalytic amount of iodine to the thiophene. The patent specifies an amount less than approximately 1 x 10⁻¹ mole of iodine per mole of thiophene.[8]

-

With stirring, slowly add sulfuryl chloride to the thiophene-iodine mixture from a dropping funnel. The molar ratio of sulfuryl chloride to thiophene should be controlled, with a ratio below 2.0 moles to 1 being preferable for monochlorination.[8]

-

Maintain the reaction temperature between ambient temperature and 85°C.[8]

-

After the addition of sulfuryl chloride is complete, continue to stir the reaction mixture for a period to ensure the reaction is complete.[8]

-

Upon completion, the reaction mixture contains unreacted thiophene, this compound, and 2,5-dichlorothiophene. Isolate the products by fractional distillation.[8] This method is reported to produce this compound with an efficiency of 73.7% based on the consumed thiophene.[8]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103497172A - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. niir.org [niir.org]

- 5. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 6. US2851464A - Production of chlorothiophene - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

2-Chlorothiophene: A Comprehensive Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and handling precautions for 2-Chlorothiophene (CAS No. 96-43-5). Adherence to these guidelines is critical to ensure a safe laboratory environment when working with this flammable and hazardous compound. This document summarizes key data from safety data sheets (SDS) and provides recommendations for its use in research and development.

Chemical and Physical Properties

Proper handling and storage of this compound begin with a thorough understanding of its physical and chemical properties. This data is crucial for designing safe experimental setups and for responding effectively to accidental releases.

| Property | Value |

| Molecular Formula | C₄H₃ClS[1][2] |

| Molecular Weight | 118.58 g/mol [1][2][3] |

| Appearance | Colorless to light yellow or light orange clear liquid[2][4][5] |

| Odor | Stench[3] |

| Boiling Point | 127-129 °C at 760 mmHg[3][4] |

| Melting Point | -71.9 °C / -97.4 °F[3] |

| Flash Point | 22 °C / 71.6 °F[3] |

| Density | 1.280 - 1.286 g/mL at 25 °C[3][4] |

| Vapor Pressure | 10.66 hPa at 20 °C[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[6][7][8] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[6][7][8] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7][8][9] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[10] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[10] |

| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled[3] |

Signal Word: Danger [3]

Handling and Storage Precautions

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and prevent accidents.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required.[9] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile gloves, 5 mil thickness).[9] A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[7][9] |

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not breathe vapors or mists.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][11]

-

Take precautionary measures against static discharge.[6][11] Ground and bond containers and receiving equipment.[6]

-

Use only non-sparking tools.[12]

-

Wash hands thoroughly after handling.[6]

Storage Conditions

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation persists.[6][9] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[3][6] Hazardous combustion products include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[3][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Accidental Release Measures

In the event of a spill, follow the established emergency workflow.

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[7][9] Do not allow the product to enter drains or waterways.[6][7]

Toxicological and Ecological Information

While comprehensive human toxicological data is not available, this compound is known to be an irritant and may cause nausea, headache, and vomiting upon exposure.[6] There is currently no data available on its ecological effects, persistence, or bioaccumulative potential.[6][9] It is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[6]

This technical guide is intended to provide a summary of the best practices for handling this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS for this chemical from your supplier before use.

References

- 1. This compound | CAS#:96-43-5 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 96-43-5 [chemicalbook.com]

- 5. kipchemicals.com [kipchemicals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. capotchem.cn [capotchem.cn]

- 8. Page loading... [guidechem.com]

- 9. chemdmart.com [chemdmart.com]

- 10. This compound | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. This compound | 96-43-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Physical properties of 2-Chlorothiophene: boiling point, density

An In-depth Technical Guide on the Physical Properties of 2-Chlorothiophene: Boiling Point and Density

This technical guide provides a comprehensive overview of the boiling point and density of this compound, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the relationship between the compound's structure and its physical properties.

Physical Properties of this compound

This compound is a colorless to light brown liquid, an important heterocyclic compound utilized in various chemical syntheses, including the preparation of pharmaceuticals.[1][2][3] Its physical properties, particularly its boiling point and density, are crucial for its handling, purification, and application in synthetic chemistry.

Quantitative Data

The boiling point and density of this compound have been reported in various sources. A summary of these values is presented in the table below for easy comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 127-129 °C | at 760 mmHg (lit.)[2][4] |

| 128 °C | ||

| 136-138 °C | ||

| Density | 1.286 g/mL | at 25 °C (lit.)[2][5] |

| 1.280 g/mL | ||

| 1.29 g/mL | at 20/20 °C[6] | |

| 1.305 g/cm³ |

It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and the purity of the sample. For instance, the boiling point is dependent on the atmospheric pressure under which it is measured.

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] Several methods can be employed for its determination, with the distillation and Thiele tube methods being common for organic liquids.[7][8]

2.1.1. Simple Distillation Method

This method is suitable when a sufficient quantity of the liquid (at least 5 mL) is available.[7]

-

Apparatus: Distilling flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distilling flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

It is also recommended to record the barometric pressure.[7]

-

2.1.2. Thiele Tube Method

This micro method is ideal when only a small amount of the substance is available.[8][9]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), and heating oil (mineral oil or silicone oil).

-

Procedure:

-

Attach the small test tube containing a small amount of this compound to the thermometer with a rubber band.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Immerse the assembly in the Thiele tube filled with heating oil, ensuring the sample is level with the upper arm of the Thiele tube.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Discontinue heating and observe the sample as it cools.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

-

Determination of Density

Density is the mass per unit volume of a substance.[10] For a liquid like this compound, it can be determined using a pycnometer or simply a graduated cylinder and a balance.

2.2.1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.[10][11]

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder.

-

Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Measure the total mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For improved accuracy, it is advisable to perform multiple measurements and average the results.[11]

-

Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The presence of the polar carbon-chlorine bond and the sulfur heteroatom in the aromatic thiophene ring leads to dipole-dipole interactions and London dispersion forces, which are stronger than the forces in its non-halogenated counterpart, thiophene. These intermolecular forces dictate the energy required to overcome for the substance to boil, thus influencing its boiling point. Similarly, the mass and the way the molecules pack in the liquid state determine its density.

Caption: Relationship between this compound's structure and its physical properties.

References

- 1. This compound | 96-43-5 [chemicalbook.com]

- 2. This compound CAS#: 96-43-5 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 96-43-5 | TCI AMERICA [tcichemicals.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Navigating the Solubility Landscape of 2-Chlorothiophene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the solubility characteristics of 2-chlorothiophene, a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Geared towards researchers, scientists, and professionals in drug development, this document outlines the known solubility properties of this compound in common organic solvents and furnishes detailed experimental protocols for the precise quantitative determination of its solubility where specific data is not publicly available.

Executive Summary

This compound (C₄H₃ClS), a colorless to pale yellow liquid, is a versatile heterocyclic compound widely utilized in organic synthesis. Its solubility is a fundamental parameter that governs its application in reaction chemistry, purification processes, and formulation development. This guide consolidates available qualitative solubility information and provides a comprehensive framework for its quantitative assessment, thereby empowering researchers to optimize its use in their laboratory and development endeavors.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases indicates that while precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, its qualitative solubility is well-established. This compound is generally characterized as being insoluble in water but soluble in many common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility Description |

| Protic Solvents | Ethanol | 64-17-5 | Soluble, Miscible[1][2] |

| Ethers | Diethyl Ether | 60-29-7 | Soluble, Miscible[1][2] |

| Chlorinated Solvents | Chloroform | 67-66-3 | Soluble, with some sources indicating slight solubility[1][3][4] |

| Aqueous | Water | 7732-18-5 | Insoluble[2][4] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Due to the absence of specific quantitative data (e.g., g/100 mL or molarity) in publicly accessible literature, experimental determination is crucial for applications requiring precise concentration knowledge. The subsequent sections provide detailed methodologies for this purpose.

Experimental Protocols for Quantitative Solubility Determination

To address the gap in quantitative data, this section details robust and widely accepted experimental protocols for determining the solubility of a liquid solute like this compound in various organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Saturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the desired organic solvent. The presence of a distinct second phase of this compound ensures that the solvent is saturated.

-

Equilibration: Place the vials in a constant-temperature bath or shaker and agitate for a predetermined period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The temperature should be rigorously controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the two phases to separate completely. Centrifugation at a constant temperature can be employed to accelerate this process and ensure a clean separation.

-

Sampling: Carefully extract an aliquot from the solvent phase (the supernatant) for analysis. It is critical to avoid any contamination from the undissolved this compound phase.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique as described in section 3.2.

Analytical Quantification Methods

The concentration of this compound in the saturated solvent phase can be determined using several analytical techniques. The choice of method will depend on the solvent, the required sensitivity, and the available instrumentation.

Gas chromatography is a highly effective method for quantifying volatile and semi-volatile compounds.

Protocol:

-

Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., a mid-polarity phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards to generate a calibration curve.

-

Sample Analysis: Inject a known volume of the aliquot obtained from the shake-flask experiment into the GC.

-

Concentration Determination: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

If this compound exhibits a distinct UV-Vis absorbance spectrum from the solvent, this method can be employed for quantification.

Protocol:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Calibration: Prepare a set of standard solutions of this compound in the solvent and measure their absorbance at the λmax to create a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Dilute the aliquot from the saturated solution if necessary to fall within the linear range of the calibration curve and measure its absorbance.

-

Concentration Calculation: Use the Beer-Lambert law and the calibration curve to calculate the concentration of this compound in the original saturated solution.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility and the relationship between the key experimental stages.

Conclusion

References

- 1. This compound, 97%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 2. This compound | Properties, Uses, Safety & SDS | Trusted China Chemical Supplier [chemheterocycles.com]

- 3. kipchemicals.com [kipchemicals.com]

- 4. This compound CAS#: 96-43-5 [m.chemicalbook.com]

The Dichotomous Reactivity of 2-Chlorothiophene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactivity of 2-chlorothiophene, a pivotal heterocyclic compound in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the molecule's behavior with both electrophiles and nucleophiles, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.

Executive Summary

This compound serves as a versatile building block, its reactivity dictated by the electronic interplay between the sulfur heteroatom and the chlorine substituent.[1] The sulfur atom enriches the thiophene ring with electrons, activating the C5 position for electrophilic attack. Conversely, the electron-withdrawing nature of the chlorine atom, coupled with the potential for stabilization of intermediates, allows for nucleophilic substitution reactions, particularly when the ring is further activated by other electron-withdrawing groups. This dual reactivity makes this compound a valuable synthon for a diverse array of chemical transformations.

Electrophilic Aromatic Substitution: Targeting the C5 Position

The inherent electronic properties of the thiophene ring direct electrophilic attack preferentially to the C2 and C5 positions.[1] In this compound, the C2 position is occupied, thus electrophilic substitution overwhelmingly occurs at the C5 position.

Key Electrophilic Substitution Reactions

A variety of electrophilic substitution reactions are routinely performed on this compound, including acylation, nitration, and halogenation.

Table 1: Quantitative Data on Electrophilic Substitution of this compound Derivatives

| Reaction | Electrophile/Reagent | Product | Yield (%) | Reference |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyl-5-chlorothiophene | 91% | [3] |

| Friedel-Crafts Acylation | Acetic anhydride, Activated clay | 2-Acetyl-5-chlorothiophene | 52% | [4] |

| Friedel-Crafts Acylation | Acetic anhydride, Phosphoric acid | 5-Chloro-2-acetylthiophene | 97% | [5] |

| Nitration | Mixed acid (HNO₃/H₂SO₄) | 5-Acetyl-2-chloro-3-nitrothiophene | 64% | [3] |

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes the synthesis of 2-acetyl-5-chlorothiophene.

Materials:

-

This compound

-

Acetyl chloride

-

Aluminum trichloride (AlCl₃)

-

Solvent (e.g., dichloromethane)

Procedure:

-

In a reaction flask, dissolve this compound in the chosen solvent and cool the mixture.

-

Slowly add aluminum trichloride to the solution while maintaining a low temperature.

-

Add acetyl chloride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, monitored by TLC or GC.

-

Quench the reaction by carefully adding it to ice water.

-

Separate the organic layer, wash it with a suitable aqueous solution (e.g., sodium bicarbonate), dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by distillation or chromatography to obtain 2-acetyl-5-chlorothiophene.[3]

Nucleophilic Aromatic Substitution: A Reaction Dependent on Activation

Aromatic rings, including thiophene, are generally resistant to nucleophilic attack due to their electron-rich nature.[6][7] However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate.[6][8][9]

The SNAr Mechanism

The SNAr mechanism is a two-step process:

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6][9]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring.[8]

The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[6][8]

Examples of Nucleophilic Substitution on Activated this compound Derivatives

Table 2: Quantitative Data on Nucleophilic Substitution of Activated this compound Derivatives

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 5-Acetyl-2-chloro-3-nitrothiophene | 2,3-Dichlorobenzenethiol | 1-(5-((2,3-dichlorophenyl)thio)-4-nitro-2-thienyl)ethanone | 76% | [3] |

| 2-L-5-nitrothiophenes | Pyrrolidine, Piperidine, Morpholine | 2-Amino-5-nitrothiophenes | Kinetic data available | [10] |

Experimental Protocol: Thioetherification of 5-Acetyl-2-chloro-3-nitrothiophene

This protocol describes the synthesis of 1-(5-((2,3-dichlorophenyl)thio)-4-nitro-2-thienyl)ethanone.

Materials:

-

5-Acetyl-2-chloro-3-nitrothiophene

-

2,3-Dichlorobenzenethiol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

In a reaction flask, dissolve 5-acetyl-2-chloro-3-nitrothiophene and 2,3-dichlorobenzenethiol in DMF.

-

Add potassium carbonate to the mixture.

-

Stir the reaction mixture at a suitable temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or chromatography to obtain the target thioether.[3]

Visualizing the Reactivity of this compound

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Electrophilic substitution of this compound.

Caption: Nucleophilic aromatic substitution (SNAr) of activated this compound.

Caption: Synthetic workflow from this compound.

Conclusion

This compound exhibits a rich and synthetically useful chemistry. Its reactivity is a tale of two opposing electronic effects: the activating nature of the sulfur atom towards electrophiles and the deactivating but directing influence of the chlorine atom, which also serves as a leaving group in nucleophilic substitutions on an activated ring. A thorough understanding of these principles, as outlined in this guide, is essential for leveraging the full potential of this versatile heterocyclic compound in the design and synthesis of novel molecules for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Market size, share and insights 2025-2031, regions | Valuates Reports [reports.valuates.com]

- 3. researchgate.net [researchgate.net]

- 4. US7659411B2 - Process for producing 2-acylthiophene compound - Google Patents [patents.google.com]

- 5. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 10. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorothiophene (CAS No. 96-43-5), a key intermediate in the synthesis of various pharmaceuticals and materials. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Assignment |

| 6.918 | 5.60 (d) | H5 |

| 6.787 | 3.71 (d) | H3 |

| 6.742 | 1.48 (dd) | H4 |

Data sourced from ChemicalBook.[1]

¹³C NMR Data

| Chemical Shift (δ) [ppm] | Assignment |

| 127.1 | C5 |

| 126.9 | C3 |

| 122.9 | C4 |

| 121.3 | C2 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H stretch |

| 1495 | Aromatic C=C stretching |

| ~1400 | Ring stretching |

| ~1200 | C-H in-plane bending |

| ~830 | C-H out-of-plane bending |

| 699 | C-S stretching |

Note: A detailed experimental peak list for this compound was not found. The presented data is based on characteristic absorption frequencies for thiophene derivatives.[2]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 118 | 100% | [M]⁺ (Molecular Ion) |

| 120 | 33% | [M+2]⁺ (Isotope Peak) |

| 83 | High | [M-Cl]⁺ |

| 45 | Moderate | [CHS]⁺ |

Data indicates the molecular ion and major fragments. The presence of the M+2 peak is characteristic of a chlorine-containing compound.[3]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[4]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired directly as a thin film (neat) between two salt plates (e.g., NaCl or KBr).[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The sample is placed in the spectrometer, and the sample spectrum is recorded.

-

The spectrum is typically scanned over a range of 4000-400 cm⁻¹.[4]

-

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[4]

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. A study by Pathak et al. utilized multiphoton excitation at 235 nm for ionization.[5]

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[5]

-

Analysis: The resulting mass spectrum provides information on the molecular weight from the molecular ion peak and structural details from the fragmentation pattern.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

References

A Technical Guide to 2-Chlorothiophene: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Chlorothiophene (CAS No. 96-43-5), a pivotal heterocyclic building block in the pharmaceutical and agrochemical industries. This document details its commercial availability from various global suppliers, outlines key synthetic and analytical methodologies, and provides essential safety and handling protocols.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and industrial-scale demands. Purity levels typically range from 98% to over 99.5%, with the product being offered in quantities from grams to kilograms and metric tons.

Major Suppliers

The global market for this compound is supplied by a mix of large-scale manufacturers and specialized chemical distributors. Key players are concentrated in East Asia, particularly China, with significant contributions from India and several European and North American companies.[1]

Table 1: Prominent Global Suppliers of this compound

| Supplier Name | Region(s) Served | Typical Purity Levels | Notes |

| Zhejiang Yangfan New Materials Co., Ltd. [2][3] | Global (Major Chinese Manufacturer) | >99% | A key player in the global production of this compound. |

| Tokyo Chemical Industry (TCI) [4] | Global | >98.0% (GC) | Offers various package sizes suitable for research and development. |

| Sigma-Aldrich (Merck Group) [5] | Global | ≥98% | A well-established supplier with a strong distribution network for high-quality chemical intermediates. |

| Thermo Fisher Scientific (Alfa Aesar) [6] | Global | 98% | Provides this compound for laboratory and research purposes. |

| Apollo Scientific [7] | Europe, North America | 98% | Offers a range of quantities from 5g to 1kg.[7] |

| Chem-Impex International [8] | North America | ≥98% (GC) | Supplies various research chemicals, including this compound.[8] |

| Yeve Chemicals Industries [9][10] | India | 99% | A wholesaler and distributor based in Hyderabad, India.[9] |

| KIP Chemicals [11][12] | India | 98% | An Indian supplier offering pharma-grade this compound in drum packaging.[12] |

Pricing and Packaging

Pricing for this compound is subject to market fluctuations, purity, and order volume. For smaller, research-grade quantities, prices can range from approximately $15 for 5g to several hundred dollars for 1kg.[7] Bulk industrial quantities are subject to quotation from manufacturers and distributors. The compound is typically packaged in drums for larger quantities.[12]

Physicochemical Properties

This compound is a colorless to light yellow or light brown liquid with a distinct odor.[2][12] It is a flammable liquid and is insoluble in water but soluble in organic solvents such as chloroform, alcohol, and ether.[2][12]

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 96-43-5 | [4][8] |

| Molecular Formula | C₄H₃ClS | [8][13] |

| Molecular Weight | 118.58 g/mol | [8][12] |

| Appearance | Colorless to light yellow/orange clear liquid | [4][8] |

| Boiling Point | 128 °C at 760 mmHg | [8][10][12] |

| Melting Point | -71.9 °C | [8][10][12] |

| Density | ~1.29 g/cm³ | [8] |

| Flash Point | 21-23 °C | [12] |

| Refractive Index | n20/D 1.55 | [8] |

| Solubility | Insoluble in water; soluble in chloroform | [2][12] |

Synthesis and Manufacturing

The industrial synthesis of this compound primarily involves the chlorination of thiophene. Several methods have been developed to optimize yield and purity while ensuring safety and environmental compliance.

Synthesis via Chlorination with Hydrogen Peroxide and Hydrochloric Acid

A common and high-yielding method involves the in situ generation of chlorine from hydrogen peroxide and hydrochloric acid.[3] This approach offers a cost-effective and controllable process suitable for large-scale production.[5]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and cooling capabilities, add 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).[3][5]

-

Cooling: Cool the mixture to a temperature between -10 °C and 0 °C.[3][5]

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (140 g) via a dropping funnel over 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[3][5]

-

Incubation: After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.[3][5]

-

Work-up: Allow the reaction mixture to separate into layers. Extract the aqueous layer with ethyl acetate (2 x 100 ml).[3][5]

-

Purification: Combine the organic layers and wash with a saturated sodium chloride solution. Concentrate the organic layer under reduced pressure to obtain this compound.[3][5] Further purification can be achieved by fractional distillation.[14]

Synthesis via Direct Chlorination

Another method involves the direct reaction of thiophene with chlorine gas.[12] This process requires careful control of the chlorine feed to minimize the formation of polychlorinated byproducts such as 2,5-dichlorothiophene.[5]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, add thiophene and 1,2-dichloroethane.[12] The weight ratio of thiophene to dichloroethane is typically 2:4 to 2:6.[12]

-

Heating: Warm the mixture to 35-40 °C.[12]

-

Chlorination: Pass chlorine gas through the reaction mixture. The molar ratio of chlorine to thiophene is maintained at 1.1:1 to 1.3:1.[12]

-

Incubation: After the chlorine addition is complete, maintain the temperature for 3-5 hours, then increase the temperature to 50-55 °C for another 1-3 hours.[12]

-

Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium sulfite. Adjust the pH to neutral with a caustic soda solution.[12]

-

Purification: Separate the organic layer and evaporate the solvent to obtain the crude product. The final product is purified by rectification.[12]

References

- 1. capotchem.cn [capotchem.cn]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103497172A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. This compound | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. This compound | 96-43-5 [chemicalbook.com]

In-Depth Technical Guide to the Stability and Storage of 2-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-chlorothiophene, a critical building block in the pharmaceutical and chemical industries. Understanding its stability profile is paramount for ensuring the integrity of research, the quality of manufactured products, and the safety of laboratory personnel. This document synthesizes available data on its degradation pathways, provides recommended storage protocols, and outlines experimental procedures for stability assessment.

Physicochemical Properties and General Stability

This compound is a colorless to light brown liquid that is generally stable under recommended storage conditions.[1] However, it is a volatile and flammable substance, sensitive to heat, light, and air.[2][3] Its stability is influenced by temperature, exposure to light, and the presence of incompatible substances. A shelf life of two years from the date of manufacture has been suggested by some suppliers, contingent on adherence to appropriate storage protocols.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 96-43-5 | [1][5] |

| Molecular Formula | C4H3ClS | [1][5] |

| Molecular Weight | 118.58 g/mol | [4] |

| Appearance | Clear colorless to light brown liquid | [1] |

| Boiling Point | 127-129 °C | [3] |

| Melting Point | -71.9 °C | [3] |

| Flash Point | 22 °C (71.6 °F) | [3] |

| Density | 1.286 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in chloroform, ethanol, and ether. | [1][4] |

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, it is crucial to store it under controlled conditions. Improper storage can lead to degradation, compromising its suitability for use in sensitive applications.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. | To minimize thermal degradation and reduce volatility. | [1][4] |

| Light Exposure | Protect from light. Store in an amber or opaque container. | To prevent photolytic degradation. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. | |

| Container | Keep container tightly closed in a well-ventilated area. | To prevent evaporation and exposure to moisture and air. | [1] |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | To prevent chemical reactions that lead to degradation. | [3] |

Decomposition Pathways and Potential Degradation Products

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific quantitative stability data for this compound is limited in publicly available literature, its degradation can be inferred from its chemical structure and studies on related thiophene derivatives. The primary degradation pathways are expected to be photodegradation, thermal degradation, hydrolysis (under acidic and basic conditions), and oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can induce the fragmentation of the this compound molecule. Studies on the photodissociation of the this compound molecular cation have identified several fragment ions, suggesting a complex degradation pathway upon exposure to light.

Caption: Proposed photodegradation pathway of this compound.

Thermal Degradation

While generally stable at recommended storage temperatures, elevated temperatures can lead to the decomposition of this compound. The thiophene ring itself is relatively stable, but prolonged exposure to heat can result in the formation of various degradation products, including hydrogen chloride and sulfur oxides.

Hydrolytic Degradation

This compound is expected to be susceptible to degradation under strongly acidic or basic conditions. While the thiophene ring is relatively resistant to hydrolysis, the carbon-chlorine bond can be labile under certain pH conditions.

Oxidative Degradation

The sulfur atom in the thiophene ring is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of this compound-S-oxide and subsequently the corresponding sulfone.

Dimerization

Under certain reactive conditions, such as in the presence of organometallic reagents, this compound can undergo dimerization to form products like 5,5'-dichloro-2,2'-bithiophene. This suggests that self-reaction could be a potential degradation pathway, especially in the presence of contaminants that can catalyze such reactions.

Caption: Potential oxidative and dimerization degradation pathways.

Experimental Protocols for Stability Assessment

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be performed. The following protocols are general guidelines and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

General Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Sample Preparation for Forced Degradation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C and take samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C and take samples at appropriate time intervals. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Take samples at appropriate time intervals.

-

Thermal Degradation: For solid-state studies, place a known amount of this compound in a controlled temperature oven at 80°C. For solution studies, heat the stock solution in a sealed vial at 80°C. Monitor for degradation over time.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

Analytical Methodology: Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of this compound and its potential degradation products. The following is a starting point for method development and requires validation.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 235 nm |

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Hazardous Decomposition Products

In the event of a fire or significant decomposition, this compound can release a range of hazardous substances.

Table 4: Hazardous Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Hazard |

| Carbon Monoxide | CO | Toxic, Flammable |

| Carbon Dioxide | CO₂ | Asphyxiant |

| Sulfur Oxides | SOx | Toxic, Corrosive |

| Hydrogen Chloride | HCl | Toxic, Corrosive |

| Phosgene | COCl₂ | Highly Toxic |

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and inert environment. However, it is susceptible to degradation through various pathways, including photodegradation, and reactions with strong oxidizing agents and bases. For researchers and drug development professionals, a thorough understanding of these stability characteristics is essential for maintaining the quality and integrity of this important chemical intermediate. The implementation of robust storage protocols and the use of validated stability-indicating analytical methods are critical for ensuring reliable and safe use of this compound in all applications.

References

- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. This compound | 96-43-5 [chemicalbook.com]

- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Green Horizons in Heterocyclic Chemistry: An In-depth Technical Guide to the Sustainable Synthesis of 2-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chlorothiophene, a crucial intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on methods that pose environmental and safety concerns. This technical guide explores emerging green chemistry approaches designed to mitigate these challenges, offering safer, more efficient, and sustainable alternatives. By focusing on catalytic processes, in-situ reagent generation, and milder reaction conditions, these modern methodologies align with the principles of green chemistry, minimizing waste and environmental impact while maximizing efficiency.

Comparative Analysis of Synthetic Methodologies

The following tables provide a quantitative comparison of various green and traditional methods for the synthesis of this compound, highlighting key performance indicators such as yield, selectivity, and reaction conditions.

| Method | Chlorinating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Key Observations | Reference(s) |

| Iodine-Catalyzed Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Iodine (I₂) | None (neat) | 80-85 | 73.7 (based on consumed thiophene) | Forms 2,5-dichlorothiophene as a byproduct.[1][2] | [1][2][3] |

| Iodine-Catalyzed Chlorination | Chlorine (Cl₂) | Iodine (I₂) | None (neat) | < 50 | 78.3 (based on converted thiophene) | Requires careful temperature control.[1][4] | [1][3] |

| In-Situ Chlorine Generation | Hydrogen Peroxide (H₂O₂)/Hydrochloric Acid (HCl) | Triethylamine | Water/Ethyl Acetate | -10 to 0 | 96.4 | High yield and purity with minimal byproducts.[5][6] Avoids direct handling of chlorine gas.[4][5][6] | [4][5][6] |

| N-Chlorosuccinimide (NCS) Chlorination | N-Chlorosuccinimide (NCS) | Dimethyl Sulfoxide (DMSO) | Not specified | Room Temperature | High | Milder and more selective method for monochlorination.[1][4] | [1][4] |

| Direct Chlorination | Chlorine (Cl₂) | None | Dichloroethane | 35-55 | Not specified | Can lead to polychlorination and requires careful control.[6][7] | [6][7] |

| Electrochemical Chlorination | Ethyl Chloroformate | Not specified | Not specified | Not specified | High | Environmentally friendly method with high selectivity under mild conditions.[8] | [8] |

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of this compound using Sulfuryl Chloride

This protocol details a method for the directive chlorination of thiophene using a catalytic amount of iodine.[2]

Materials:

-

Thiophene (6.27 moles)

-

Sulfuryl Chloride (SO₂Cl₂) (4.22 moles)

-

Iodine (catalytic amount)

Procedure:

-

Charge a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel with 6.27 moles of liquid thiophene and a catalytic amount of iodine.

-

Heat the mixture to reflux temperature (approximately 80-85°C).

-

Add 4.22 moles of sulfuryl chloride dropwise to the refluxing thiophene over a period of about 6 hours.

-

After the addition is complete, continue to reflux the mixture to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

The crude product, containing unreacted thiophene, this compound, and 2,5-dichlorothiophene, can be purified by fractional distillation.

Expected Outcome: The reaction is expected to yield a mixture of unreacted thiophene (2.66 moles), this compound (3.20 moles), and 2,5-dichlorothiophene (0.41 mole).[2]

Protocol 2: Green Synthesis of this compound via In-Situ Chlorine Generation

This method utilizes the in-situ generation of chlorine from hydrogen peroxide and hydrochloric acid, offering a high-yielding and safer alternative to using chlorine gas directly.[4][5][6]

Materials:

-

Thiophene (100 g)

-

30% Hydrochloric Acid (600 mL)

-

30% Hydrogen Peroxide (140 g)

-

Triethylamine (2 mL)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, add 600 mL of 30% hydrochloric acid, 100 g of thiophene, and 2 mL of triethylamine.

-

Cool the mixture to a temperature between -10°C and 0°C using an appropriate cooling bath.

-

Slowly add 140 g of 30% hydrogen peroxide dropwise to the reaction mixture over 8-10 hours, ensuring the temperature remains in the -10°C to 0°C range.

-

After the addition is complete, continue to stir the mixture at this temperature for an additional 10 hours.

-

Allow the mixture to stand and separate into layers.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).[4]

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Concentrate the organic layer under reduced pressure to obtain this compound.

Expected Outcome: This method is reported to produce this compound with a yield of up to 96.4% and high purity (99.3%), with minimal formation of 3-chlorothiophene and dichlorinated byproducts.[5]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the synthetic processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103497172A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 2-Chlorothiophene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction